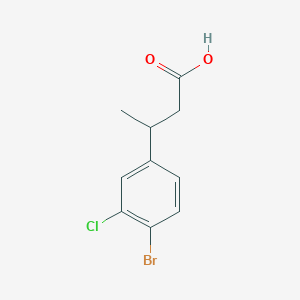
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the piperidine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce different halogen atoms or other functional groups.
Applications De Recherche Scientifique
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom and the pyrrolidine ring may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: This compound features a benzonitrile group instead of a piperidine ring, leading to different biological activities.
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a piperidine ring. This unique structure may confer specific biological activities that are not present in similar compounds, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C9H18ClFN2 |
|---|---|
Poids moléculaire |
208.70 g/mol |
Nom IUPAC |
3-fluoro-4-pyrrolidin-1-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H17FN2.ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;/h8-9,11H,1-7H2;1H |
Clé InChI |
RXCCKHDVIIBWBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCNCC2F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


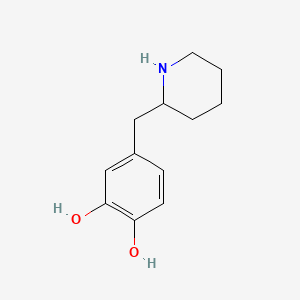

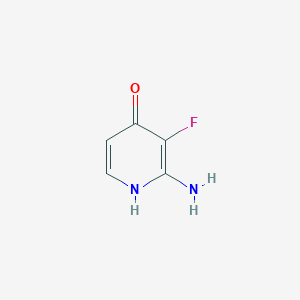
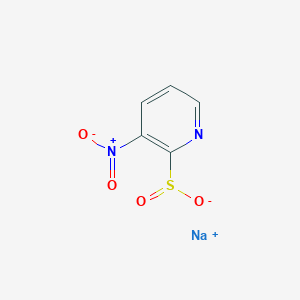
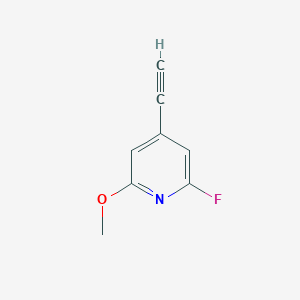
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
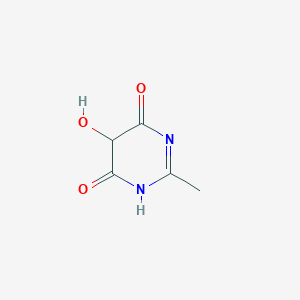
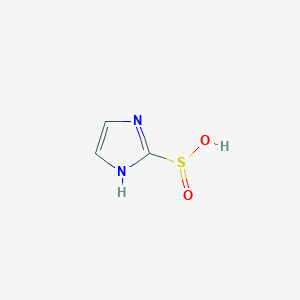


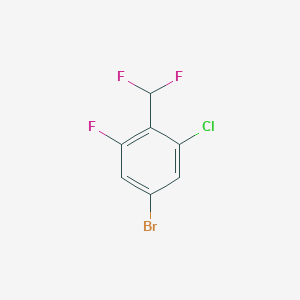
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

